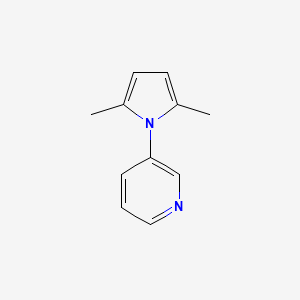
3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” is a chemical compound with the linear formula C11H12N2 . It is part of a class of compounds known as pyrroles, which are biologically active scaffolds possessing a diverse range of activities .
Molecular Structure Analysis
The molecular structure of “3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” consists of a pyrrole ring attached to a pyridine ring . The pyrrole ring is substituted with two methyl groups .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A study explored the use of pyridine-pyrazole compounds, including structures related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, as corrosion inhibitors for steel in hydrochloric acid solutions. The findings indicated that these compounds, particularly 2-(3-methyl-1H-pyrazol-5-yl) pyridine, demonstrated significant inhibition efficiency, acting mainly as cathodic inhibitors and exhibiting good adsorption on steel surfaces (Bouklah et al., 2005).
Structural and Spectral Studies
Synthesis and characterization of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine were conducted, providing insights into its structural properties through various spectral studies. This research is significant in understanding the molecular structure and potential applications of such compounds (Șahin et al., 2010).
Antioxidant Activity
Research on 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives highlighted their potential antioxidant activity. The study synthesized and characterized these compounds, comparing their effectiveness to ascorbic acid, a known antioxidant. Such findings suggest potential applications in areas requiring antioxidant properties (Zaki et al., 2017).
Catalytic Applications
A study on the multicomponent synthesis of pyridine-pyrimidines, utilizing pyridine derivatives similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, highlighted its application in catalysis. The research focused on efficient synthesis methods, showcasing the versatility and potential of these compounds in various catalytic processes (Rahmani et al., 2018).
Antimicrobial Properties
Another study synthesized novel pyrrole derivatives with structures related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine and evaluated their antimicrobial activities. The results indicated significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Hublikar et al., 2019).
Synthesis and Spectral Analysis
Research on the synthesis of bis(pyrrol-2-yl)pyridines, including compounds structurally similar to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, provided insights into their synthesis, structure, and spectral properties. This study is essential for understanding the chemical behavior and potential applications of these compounds (Trofimov et al., 2005).
Conformational and Hydrogen Bonding Effects
A study on pyrrole dicarboxylates, which are structurally related to 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, examined their conformational and intramolecular hydrogen bonding effects. This research contributes to understanding the molecular interactions and potential applications in herbicidal activities (Andrea et al., 1990).
Monoclonal Antibody Production
A study identified 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide as a compound that enhances monoclonal antibody production in Chinese hamster ovary cell cultures. This research suggests potential applications of related compounds in biotechnological and pharmaceutical fields (Aki et al., 2021).
Biological Studies and Kinetics
Research on (pyrazolyl)pyridine ruthenium(III) complexes, involving derivatives of 3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, focused on their synthesis, kinetics of substitution reactions, and biological studies. These findings contribute to the understanding of the interaction of such compounds with biological systems (Omondi et al., 2018).
Direcciones Futuras
The future directions for research on “3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine” and related compounds could involve further exploration of their diverse therapeutic potential . This could include the design and synthesis of new bioactive heterocycles, as well as studies of their physicochemical interactions .
Propiedades
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-5-6-10(2)13(9)11-4-3-7-12-8-11/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCFHFJFPWUCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

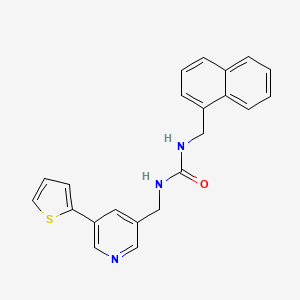
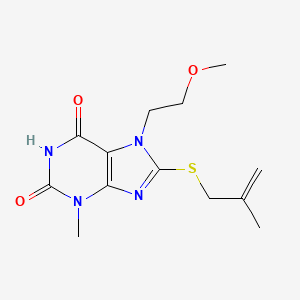
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
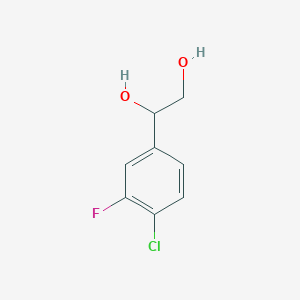

![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
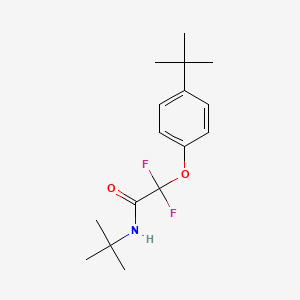


![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B2833535.png)
![1-methyl-5-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2833540.png)
![Methyl 2-amino-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2833542.png)